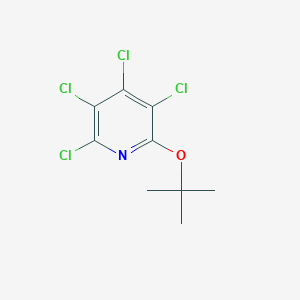![molecular formula C16H19NO3 B14380865 Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate CAS No. 88350-22-5](/img/structure/B14380865.png)
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate is an ester compound featuring a quinoline moiety. Esters are organic compounds derived from carboxylic acids and alcohols, characterized by their pleasant odors and widespread occurrence in nature . This particular ester is notable for its incorporation of a quinoline structure, which is a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate typically involves the esterification of 2-methylquinolin-8-ol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like acetone for 10-12 hours . After the reaction, the mixture is cooled, filtered, and the solvent is evaporated. The product is then extracted using diethyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of ester synthesis apply. Large-scale production would likely involve continuous flow reactors to maintain optimal reaction conditions and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst.
Reduction: Reducing the ester to an alcohol using reagents like lithium aluminum hydride.
Substitution: Reacting with nucleophiles to replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 2-methylquinolin-8-ol and ethyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the biological activity of quinoline derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate is primarily influenced by the quinoline moiety. Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:
Binding to DNA: Intercalating between DNA bases, affecting replication and transcription.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl benzoate: An ester derived from benzoic acid, used in fragrances and as a solvent
Uniqueness
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate is unique due to its quinoline structure, which imparts distinct chemical and biological properties. This makes it valuable in research and potential therapeutic applications.
Propriétés
Numéro CAS |
88350-22-5 |
|---|---|
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
ethyl 2-methyl-2-(2-methylquinolin-8-yl)oxypropanoate |
InChI |
InChI=1S/C16H19NO3/c1-5-19-15(18)16(3,4)20-13-8-6-7-12-10-9-11(2)17-14(12)13/h6-10H,5H2,1-4H3 |
Clé InChI |
PLFLJUINSXBDTO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)OC1=CC=CC2=C1N=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)

![3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole](/img/structure/B14380791.png)
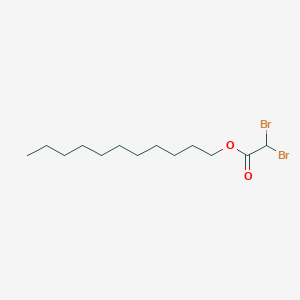
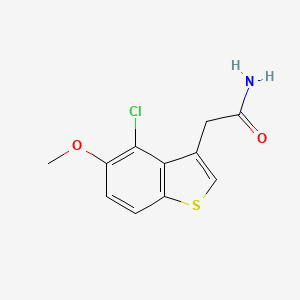
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
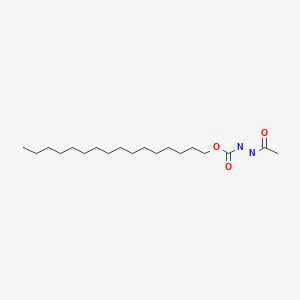
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
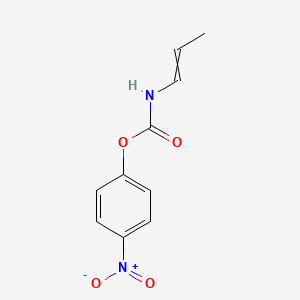
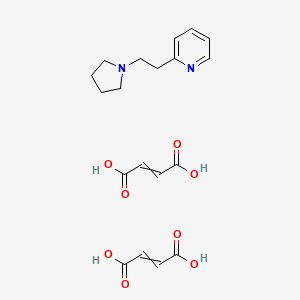
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
